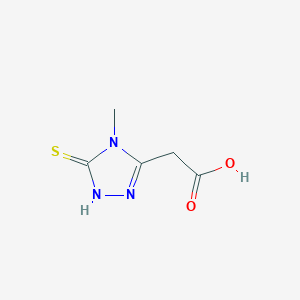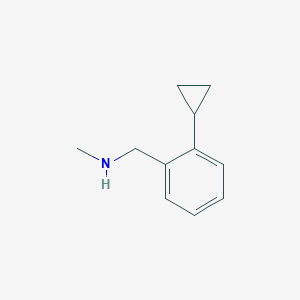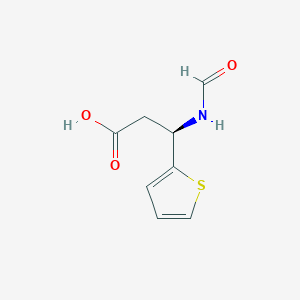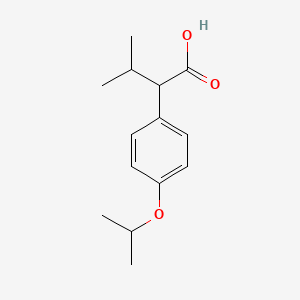
2-(4-Isopropoxyphenyl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropoxyphenyl)-3-methylbutanoic acid is an organic compound with a unique structure that includes an isopropoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the protection of hydroxyl groups, followed by bromine substitution, etherification, and deprotection to yield the final product . The reaction conditions are generally mild, and the process is designed to be cost-effective and suitable for industrial production.
Industrial Production Methods: Industrial production methods for this compound often involve the use of p-methyl phenol as a starting material. The process includes hydroxyl protection, bromine substitution, etherification, and deprotection steps. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
2-(4-Isopropoxyphenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
- 4-Isopropoxybenzoic acid
- 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides
- Isotonitazene
Comparison: While compounds like 4-isopropoxybenzoic acid and isotonitazene have their own specific uses, the presence of the butanoic acid chain in 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid provides distinct chemical properties and reactivity .
属性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
3-methyl-2-(4-propan-2-yloxyphenyl)butanoic acid |
InChI |
InChI=1S/C14H20O3/c1-9(2)13(14(15)16)11-5-7-12(8-6-11)17-10(3)4/h5-10,13H,1-4H3,(H,15,16) |
InChI 键 |
UYTJFLHIZBGZIJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=C(C=C1)OC(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)
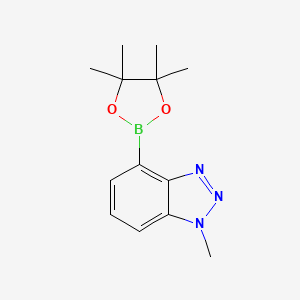



![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)



![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)

